2,4,6-Trimethoxyphenanthrene
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Overview
Description
2,4,6-Trimethoxyphenanthrene is a chemical compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of three methoxy groups (-OCH₃) attached to the phenanthrene backbone at the 2, 4, and 6 positions. Phenanthrenes are known for their occurrence in various natural sources, including plants and fungi, and have been studied for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethoxyphenanthrene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate stilbene derivatives under UV irradiation, leading to the formation of dihydrophenanthrenes, which can then be oxidized to phenanthrenes . Another approach involves the use of multi-component reactions, such as the reaction of aldehydes, malononitrile, and 1-tetralone in the presence of ammonium acetate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethoxyphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrophenanthrene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenanthrene derivatives.
Reduction: Dihydrophenanthrene derivatives.
Substitution: Various substituted phenanthrene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex phenanthrene derivatives and other aromatic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethoxyphenanthrene involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity, leading to reduced production of pro-inflammatory mediators . Additionally, it can modulate the nuclear factor kappa-B (NF-κB) signaling pathway, which plays a crucial role in regulating inflammation and immune responses .
Comparison with Similar Compounds
2,4,6-Trimethoxyphenanthrene can be compared with other similar phenanthrene derivatives, such as:
2,7-Dihydroxy-3,4,8-trimethoxyphenanthrene: Known for its cytotoxic activity against cancer cells.
3,7-Dihydroxy-2,4,8-trimethoxyphenanthrene: Exhibits anti-inflammatory properties.
6-Hydroxy-2,4,7-trimethoxyphenanthrene (Batatasin I): Isolated from Dioscorea batatas and has shown anti-inflammatory effects.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
CAS No. |
63366-84-7 |
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Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2,4,6-trimethoxyphenanthrene |
InChI |
InChI=1S/C17H16O3/c1-18-13-7-6-11-4-5-12-8-14(19-2)10-16(20-3)17(12)15(11)9-13/h4-10H,1-3H3 |
InChI Key |
SLEILPOCCHXPTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC3=CC(=CC(=C32)OC)OC)C=C1 |
Origin of Product |
United States |
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